3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde
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Overview
Description
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is a complex organic compound that features a brominated benzaldehyde core linked to an indole moiety via an oxoethoxy bridge
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds can be predicted and studied for a better understanding of their bioavailability .
Result of Action
It is known that indole derivatives can have a variety of biological effects, depending on their specific structure and the biochemical pathways they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a suitable benzaldehyde derivative, followed by the introduction of the indole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides in solvents like DMF or DMSO
Major Products
Oxidation: 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzoic acid
Reduction: 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzoic acid
- 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzyl alcohol
- 3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzylamine
Uniqueness
3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde is unique due to its specific structural features, which combine a brominated benzaldehyde with an indole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-14-9-12(10-20)5-6-16(14)22-11-17(21)19-8-7-13-3-1-2-4-15(13)19/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFHWMSJRLSBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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